5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
FT671 is a potent, non-covalent, and selective inhibitor of ubiquitin-specific protease 7 (USP7). It has an inhibitory concentration (IC50) of 52 nanomolar and binds to the USP7 catalytic domain with a dissociation constant (Kd) of 65 nanomolar . FT671 has shown significant potential in cancer research due to its ability to modulate the levels of multiple proteins, including tumor suppressors and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
FT671 is synthesized through a series of chemical reactions involving the formation of a p-fluorophenyl group and a 3-fluoropyrazole group. These groups extend towards the finger’s subdomain and the catalytic center of USP7, respectively . The synthesis involves the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of FT671 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
FT671 undergoes several types of chemical reactions, including:
Oxidation: FT671 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in FT671.
Substitution: FT671 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogens and other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FT671 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
FT671 has a wide range of scientific research applications, including:
Chemistry: FT671 is used as a tool compound to study the role of USP7 in various biochemical pathways.
Biology: It is used to investigate the effects of USP7 inhibition on cellular processes such as protein degradation and signal transduction.
Mechanism of Action
FT671 exerts its effects by selectively inhibiting USP7, a deubiquitinase involved in the regulation of various cellular processes. By binding to the catalytic domain of USP7, FT671 prevents the deubiquitination of target proteins, leading to their degradation via the ubiquitin-proteasome system . This results in the modulation of multiple signaling pathways, including those involving tumor suppressors such as p53 .
Comparison with Similar Compounds
Similar Compounds
FT827: A covalent inhibitor of USP7 with similar binding properties.
HBX4418: Another USP7 inhibitor with a different mechanism of action.
P5091: A USP7 inhibitor that has shown efficacy in preclinical cancer models.
Uniqueness of FT671
FT671 is unique due to its non-covalent binding mechanism and high selectivity for USP7. Unlike covalent inhibitors, FT671 binds reversibly to the catalytic domain of USP7, allowing for more precise modulation of its activity . This makes FT671 a valuable tool for studying the role of USP7 in various biological processes and for developing targeted therapies.
Properties
IUPAC Name |
5-[[1-[4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNYSFLZAWBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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